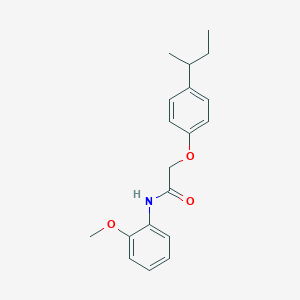![molecular formula C19H21ClN2O3 B251586 N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. This chemical compound is synthesized using a specific method and has been extensively researched for its scientific applications, mechanism of action, and physiological effects.
Mécanisme D'action
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several biochemical and physiological effects, including reducing pain and inflammation, reducing fever, and reducing the risk of blood clots. It has been shown to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and gout.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments, including its ability to inhibit COX-2 enzymes, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, it also has limitations, including its potential to cause side effects in animals and humans, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide, including its potential use in treating other conditions, such as Alzheimer's disease and cancer. Additionally, researchers are exploring the use of N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide in combination with other drugs to enhance its effectiveness and reduce its side effects. Finally, researchers are investigating the potential for N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide to be used as a diagnostic tool for certain conditions, such as arthritis.
Méthodes De Synthèse
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenol to form 4-chloro-3-(2-methylphenoxy)nitrobenzene. This compound is then reduced using hydrogen gas and a palladium catalyst to form 4-chloro-3-(2-methylphenoxy)aniline. This aniline is then acetylated using acetic anhydride to form 4-chloro-3-{[(2-methylphenoxy)acetyl]amino}aniline. Finally, this compound is reacted with butyric anhydride to form N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide.
Applications De Recherche Scientifique
N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively researched for its scientific applications, including its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide specifically inhibits COX-2, which is responsible for inflammation and pain in response to injury or disease.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-[4-chloro-3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-6-18(23)21-14-9-10-15(20)16(11-14)22-19(24)12-25-17-8-5-4-7-13(17)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
GZVWZRXMJGIOFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)





![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)